N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-nitrobenzamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the arrangement of atoms in a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Antiviral Activity
This compound has been explored for its potential antiviral properties. Derivatives of this molecule have shown activity against certain viruses, which could be beneficial in developing new antiviral drugs. The presence of the nitrobenzamide moiety may contribute to this activity by interfering with viral replication processes .
Antibacterial and Antifungal Properties
The structural features of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide suggest it could possess antibacterial and antifungal capabilities. Research into similar structures has indicated that such compounds can inhibit the growth of various bacterial and fungal species, which is crucial for addressing antibiotic resistance .
Agricultural Applications
Compounds with this structure have been investigated for their use in agriculture, particularly as pesticides or herbicides. The chlorophenyl group, in combination with the pyrrolidine ring, may affect the biological pathways of pests and weeds, providing a means to protect crops .
Carbonic Anhydrase Inhibition
There is potential for this compound to act as a carbonic anhydrase inhibitor. This enzyme is involved in many physiological processes, and its inhibition can have therapeutic applications, such as in the treatment of glaucoma or certain neurological disorders .
Anti-Tumor Activity
The compound’s ability to inhibit cell proliferation suggests it could be used in anti-tumor therapies. Its structural components may interfere with the cell cycle of tumor cells, leading to their apoptosis or preventing their growth .
Organic Synthesis
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide: can serve as a precursor or intermediate in organic synthesis. Its reactive sites make it a valuable building block for constructing more complex molecules with diverse biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus .
Biochemical Pathways
Compounds with similar structures, such as strobilurin fungicides, inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This inhibition disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Pharmacokinetics
For instance, pyraclostrobin, a compound with a similar structure, has a solubility of 1.9 ± 0.17 mg/l at 20°C in deionised water .
Result of Action
Based on the properties of similar compounds, it can be inferred that it might have antiviral and antifungal effects .
Safety and Hazards
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-4-6-14(7-5-12)20-10-13(9-16(20)22)19-17(23)11-2-1-3-15(8-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBBZCCTLGFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
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